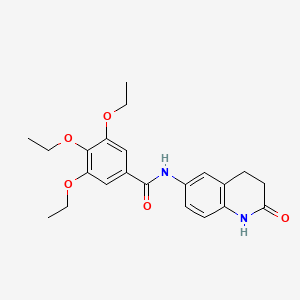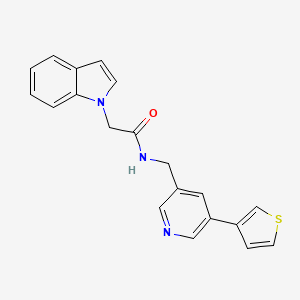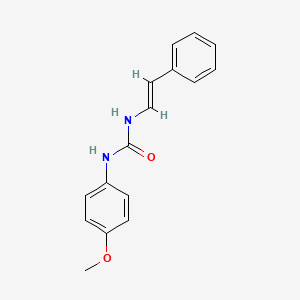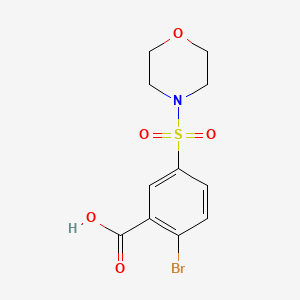![molecular formula C17H12FN3O4 B2567255 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide CAS No. 887872-79-9](/img/structure/B2567255.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring and the 2,3-dihydrobenzo[b][1,4]dioxin ring in separate steps, followed by their attachment to the benzene ring. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. The benzene ring provides a planar, aromatic core, while the 1,3,4-oxadiazole and 2,3-dihydrobenzo[b][1,4]dioxin rings introduce additional rings into the structure. These rings may be able to rotate relative to the benzene ring, giving the molecule some flexibility .Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the electron-donating and electron-withdrawing properties of the different substituents. The amide group is typically quite reactive and could undergo various reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in non-polar solvents .Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été trouvé pour avoir de puissantes propriétés antimicrobiennes . Il a été testé contre diverses souches bactériennes telles qu'E. coli et B. mycoides, et a montré une inhibition significative de la croissance du biofilm bactérien .
Activité antifongique
En plus de ses propriétés antimicrobiennes, ce composé a également été trouvé pour avoir des propriétés antifongiques . Il a été testé contre diverses souches fongiques telles que C. albicans .
Activité anticancéreuse
Ce composé a montré un potentiel comme agent anticancéreux . Il a la capacité de perturber les processus liés à la réplication de l'ADN, ce qui lui permet d'inhiber la réplication des cellules cancéreuses .
Propriétés antimigraineuses
Le composé est largement utilisé dans les médicaments antimigraineux . Il a été trouvé pour être efficace pour réduire la fréquence et la gravité des crises de migraine .
Propriétés antidiurétiques
Ce composé est également utilisé dans les médicaments antidiurétiques . Il aide à réduire la quantité d'urine produite par les reins, ce qui peut être bénéfique dans les cas où une miction excessive est un problème .
Utilisation en synthèse organique
Ce composé peut être utilisé dans des réactions de synthèse organique pour produire des dendrimères . Les dendrimères sont des macromolécules hautement ramifiées en forme d'étoile avec des dimensions à l'échelle nanométrique .
Utilisation comme ligands pour les catalyseurs
Ce composé peut également être utilisé comme ligands pour les catalyseurs de réactions asymétriques . Les réactions asymétriques sont un type de réaction chimique où un ou plusieurs nouveaux éléments de chiralité sont formés dans une molécule de substrat .
Utilisation dans les applications pharmaceutiques
En raison de sa large gamme de propriétés biologiques, ce composé a trouvé une utilisation étendue dans les applications pharmaceutiques . Il est utilisé dans la formulation de divers médicaments pour le traitement d'une variété d'affections .
Mécanisme D'action
Target of Action
The primary targets of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, resulting in enhanced nerve impulses. In the case of lipoxygenase, its inhibition can lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
It is known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on cholinesterase and lipoxygenase. This can lead to changes in nerve impulse transmission and inflammatory responses .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-4-2-1-3-11(12)15(22)19-17-21-20-16(25-17)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSWQVKZPJIIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2567173.png)
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2567176.png)

![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2567181.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2567182.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2567183.png)




![3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2567188.png)
![(E)-4-(Dimethylamino)-N-[(1-sulfamoylcyclobutyl)methyl]but-2-enamide](/img/structure/B2567190.png)

